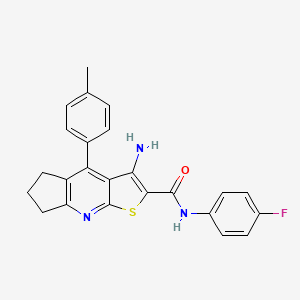
GNF-Pf-5604
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-(4-fluorophenyl)-4-(p-tolyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C24H20FN3OS and its molecular weight is 417.5. The purity is usually 95%.
BenchChem offers high-quality 3-amino-N-(4-fluorophenyl)-4-(p-tolyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-N-(4-fluorophenyl)-4-(p-tolyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades Antimaláricas
GNF-Pf-5604 exhibe una prometedora actividad antimalárica. Pertenece al andamiaje de tetrahidro-β-carbolina, que ha sido fructífero en el descubrimiento de fármacos antimaláricos (por ejemplo, MMV008138 y cipargamina). Las búsquedas de similitud basadas en moléculas divulgadas públicamente llevaron a la identificación de GNF-Pf-5009 (también conocido como (±)-3b), un derivado N2-acilo de tetrahidro-β-carbolina. Los estudios in vitro demostraron que la parte benzofurano-2-carboxamida es esencial para su eficacia contra Plasmodium falciparum, el agente causal de la malaria. Notablemente, el enantiómero puro ®-3b exhibió ventajas farmacológicas .
Aplicaciones de Proteínas Fluorescentes
Si bien no están directamente relacionadas con las propiedades antimaláricas, es interesante observar que this compound comparte el andamiaje de tetrahidro-β-carbolina con las proteínas fluorescentes (FP). Las FP, incluida la proteína fluorescente verde (GFP) y sus derivados, han revolucionado la investigación biológica debido a sus ricos espectros de fluorescencia y propiedades fotoquímicas. Aunque this compound en sí no es una proteína fluorescente, la comprensión de sus características estructurales puede contribuir al diseño de nuevas FP o sondas relacionadas para la obtención de imágenes celulares y el seguimiento .
Aplicaciones de Nanofibras
Otro aspecto intrigante es el aislamiento de nanofibras de jengibre (GNF) de rizomas de jengibre. Si bien no está directamente relacionado con this compound, esta investigación demuestra el potencial de las nanofibras en diversas aplicaciones. Los anchos de las nanofibras de jengibre oscilaron entre 130 y 200 nm, lo que las hace adecuadas para la administración de fármacos, la ingeniería de tejidos y otros campos basados en la nanotecnología .
Mecanismo De Acción
Target of Action
The primary target of the compound GNF-Pf-5604 is the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3), which is predicted to encode a member of the major facilitator superfamily (MFS) .
Mode of Action
This compound interacts with its target, pfmfr3, in a unique wayInstead, it appears to modulate the function of the pfmfr3 transporter .
Biochemical Pathways
The action of this compound affects the mitochondrial pathways of the Plasmodium falciparum parasite. The compound shows decreased sensitivity in parasites with disrupted pfmfr3, particularly against compounds that have a mitochondrial mechanism of action .
Result of Action
The molecular and cellular effects of this compound’s action involve the modulation of the pfmfr3 transporter. This modulation leads to decreased sensitivity to certain antimalarial compounds that target the mitochondria .
Action Environment
Environmental factors that influence the action, efficacy, and stability of this compound are currently unknown and require further investigation. It is known that naturally occurring mutations in pfmfr3 may lead to differential sensitivity to clinically relevant compounds .
Análisis Bioquímico
Biochemical Properties
It is known that GNF-Pf-5604 is a potent PAK4 inhibitor . PAK4 is a type of protein kinase, enzymes that modify other proteins by chemically adding phosphate groups to them . By inhibiting PAK4, this compound can potentially influence a variety of biochemical reactions within the cell .
Cellular Effects
In vitro studies have shown that this compound effectively suppresses the proliferation of human gastric cancer cells . This is achieved through the downregulation of the PAK4/c-Src/EGFR/cyclin D1 pathway, which is crucial for cell cycle progression and survival . By inhibiting this pathway, this compound can induce apoptosis, or programmed cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the PAK4 enzyme. As a PAK4 inhibitor, this compound binds to the enzyme and prevents it from phosphorylating its target proteins . This inhibition disrupts the PAK4/c-Src/EGFR/cyclin D1 pathway, leading to a decrease in cell proliferation and an increase in apoptosis .
Propiedades
IUPAC Name |
6-amino-N-(4-fluorophenyl)-8-(4-methylphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3OS/c1-13-5-7-14(8-6-13)19-17-3-2-4-18(17)28-24-20(19)21(26)22(30-24)23(29)27-16-11-9-15(25)10-12-16/h5-12H,2-4,26H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOMSCMCLJYCGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=C(SC3=NC4=C2CCC4)C(=O)NC5=CC=C(C=C5)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

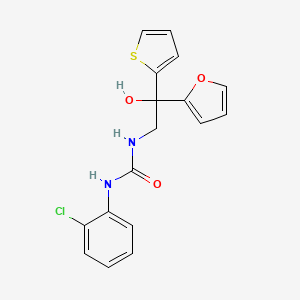
![2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B2535353.png)
![2-methoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)acetamide](/img/structure/B2535354.png)
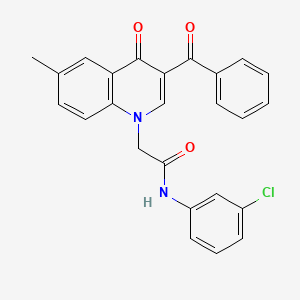
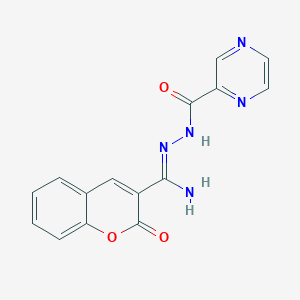

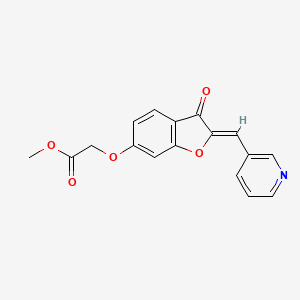
![6-hydroxy-N-(4-methylbenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B2535361.png)
![4-(1-{2-hydroxy-3-[4-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2535362.png)
![N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2535365.png)
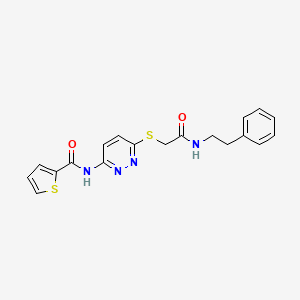
![3-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole](/img/structure/B2535371.png)
![N-({4-[4-ethyl-4-(hydroxymethyl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide](/img/structure/B2535372.png)
